molecular formula C14H12N4O4 B4333883 METHYL 4-({7-OXO-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}METHOXY)BENZOATE

METHYL 4-({7-OXO-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}METHOXY)BENZOATE

Cat. No.: B4333883
M. Wt: 300.27 g/mol
InChI Key: OIIKLBJRZWWEGA-UHFFFAOYSA-N
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Description

Methyl 4-[(7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)methoxy]benzoate is a complex organic compound that belongs to the class of triazolopyrimidines This compound is known for its unique structural features, which include a triazolopyrimidine core linked to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-({7-OXO-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}METHOXY)BENZOATE typically involves multiple steps. One common method starts with the preparation of the triazolopyrimidine core, which can be achieved through the cyclization of appropriate precursors under controlled conditions. The benzoate ester moiety is then introduced via esterification reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)methoxy]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Methyl 4-[(7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)methoxy]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 4-({7-OXO-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}METHOXY)BENZOATE involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit the activity of enzymes or proteins essential for the survival of pathogens. This inhibition can disrupt vital biological processes, leading to the death of the target organism . The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)methoxy]benzoate is unique due to its specific combination of a triazolopyrimidine core with a benzoate ester. This structure imparts distinct chemical properties, such as solubility and reactivity, making it suitable for a wide range of applications .

Properties

IUPAC Name

methyl 4-[(7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)methoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O4/c1-21-13(20)9-2-4-11(5-3-9)22-7-10-6-12(19)18-14(17-10)15-8-16-18/h2-6,8H,7H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIIKLBJRZWWEGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC2=CC(=O)N3C(=N2)N=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 4-({7-OXO-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}METHOXY)BENZOATE
Reactant of Route 2
Reactant of Route 2
METHYL 4-({7-OXO-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}METHOXY)BENZOATE
Reactant of Route 3
METHYL 4-({7-OXO-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}METHOXY)BENZOATE
Reactant of Route 4
METHYL 4-({7-OXO-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}METHOXY)BENZOATE
Reactant of Route 5
METHYL 4-({7-OXO-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}METHOXY)BENZOATE
Reactant of Route 6
Reactant of Route 6
METHYL 4-({7-OXO-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}METHOXY)BENZOATE

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